2-Dimethylamino-3-methyl-3H-imidazole-4-carbaldehyde

説明

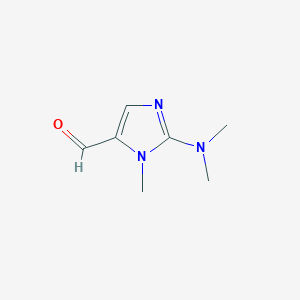

2-Dimethylamino-3-methyl-3H-imidazole-4-carbaldehyde is a substituted imidazole derivative featuring a dimethylamino group at position 2, a methyl group at position 3, and a carbaldehyde moiety at position 4. The imidazole core is a five-membered heterocyclic ring containing two nitrogen atoms, which confers significant electronic and steric diversity. Imidazole derivatives are widely recognized for their roles in drug discovery, catalysis, and materials science, owing to their structural versatility and biological relevance .

特性

IUPAC Name |

2-(dimethylamino)-3-methylimidazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c1-9(2)7-8-4-6(5-11)10(7)3/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKUFYSSAOGGRMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=C1N(C)C)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1192139-69-7 | |

| Record name | 2-(dimethylamino)-1-methyl-1H-imidazole-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Dimethylamino-3-methyl-3H-imidazole-4-carbaldehyde can be achieved through several methods. One common method involves the cyclization of amido-nitriles under mild conditions. This reaction typically proceeds via nickel-catalyzed addition to a nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.

化学反応の分析

Types of Reactions

2-Dimethylamino-3-methyl-3H-imidazole-4-carbaldehyde can undergo various types of chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the nitrogen atoms in the imidazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Various substituted imidazole derivatives.

科学的研究の応用

2-Dimethylamino-3-methyl-3H-imidazole-4-carbaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Medicine: Investigated for its potential as a pharmacophore in drug design.

Industry: Utilized in the development of new materials with specific properties.

作用機序

The mechanism of action of 2-Dimethylamino-3-methyl-3H-imidazole-4-carbaldehyde involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and enzyme inhibition. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity.

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table highlights key structural and functional differences between 2-Dimethylamino-3-methyl-3H-imidazole-4-carbaldehyde and related imidazole-4-carbaldehyde derivatives:

Key Observations:

In contrast, the 5-chloro substituent in 2-butyl-5-chloro-3H-imidazole-4-carbaldehyde introduces electron-withdrawing effects, stabilizing the aldehyde for hydrazide condensations . The 3-methyl group in the target compound reduces steric hindrance compared to bulkier substituents (e.g., 2-butyl or 3-benzyl), favoring reactions at the aldehyde position.

Biological Activity: While 2-butyl-5-chloro derivatives exhibit antimicrobial properties, the dimethylamino and methyl substituents in the target compound may direct it toward neurological or anticancer applications, as similar groups are prevalent in kinase inhibitors .

Solubility and Stability: The polar dimethylamino group improves aqueous solubility compared to lipophilic substituents (e.g., butyl or benzyl). However, the aldehyde group’s inherent instability in aqueous media necessitates careful handling.

Research Findings and Characterization Methods

- Synthetic Routes : The target compound can be synthesized via nucleophilic substitution or condensation reactions, analogous to methods used for 2-butyl-5-chloro derivatives .

- Structural Analysis : Characterization via 1H/13C NMR and IR spectroscopy confirms the aldehyde’s presence (C=O stretch at ~1700 cm⁻¹) and substituent integration. Elemental analysis validates purity.

- Comparative Reactivity: The dimethylamino group facilitates Mannich reactions and Schiff base formation, whereas chloro-substituted analogs are more suited for cross-coupling reactions.

生物活性

2-Dimethylamino-3-methyl-3H-imidazole-4-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by its imidazole ring, has been investigated for its potential therapeutic applications, particularly in oncology and infectious diseases. The following sections provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a dimethylamino group and an aldehyde functional group, which contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The imidazole ring is known to participate in hydrogen bonding and coordination with metal ions, which can influence enzyme activity and cellular signaling pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in cancer cell proliferation.

- Cell Cycle Regulation : Studies indicate that it may induce cell cycle arrest in cancer cells, promoting apoptosis.

- Antiviral Activity : Preliminary data suggest efficacy against viral replication mechanisms.

Anticancer Effects

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines. For instance, a study on HepG2 liver cancer cells revealed that treatment with this compound resulted in a notable increase in apoptotic cell populations, indicating its potential as an anticancer agent.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 | 15 | Induces apoptosis |

| MCF-7 (Breast) | 20 | Cell cycle arrest |

| A549 (Lung) | 18 | DNA synthesis inhibition |

Antiviral Activity

The compound has also been evaluated for antiviral properties. A study focused on its inhibitory effects on the SARS-CoV-2 main protease found that derivatives of imidazole compounds could effectively inhibit viral replication pathways, suggesting a promising avenue for further research in antiviral drug development .

Study on HepG2 Cells

In a detailed investigation, HepG2 cells treated with varying concentrations of this compound exhibited:

- Cell Cycle Arrest : A significant increase in G1 phase cells was observed after treatment.

- Apoptotic Induction : Flow cytometry analysis indicated an increase in early and late apoptotic cells post-treatment.

"The findings suggest that the compound triggers apoptotic signaling cascades leading to programmed cell death" .

Antiviral Evaluation

A study evaluating the antiviral potential against SARS-CoV-2 highlighted that certain derivatives based on the imidazole scaffold showed promising inhibitory effects on viral proteases, indicating potential therapeutic applications against COVID-19 .

Q & A

Q. What are the optimal synthetic routes for 2-dimethylamino-3-methyl-3H-imidazole-4-carbaldehyde, and how can reaction conditions be standardized?

- Methodological Answer : The synthesis of imidazole derivatives often employs multi-step protocols. For this compound, a plausible approach involves:

- Condensation reactions : Using 4-methylimidazole precursors with dimethylamine under controlled pH (e.g., 8-10) and reflux in polar aprotic solvents like DMF .

- Oxidation steps : Catalytic MnO₂ or Ru-based catalysts (e.g., from ) can oxidize intermediates to the aldehyde group at 50–80°C .

- Purification : Recrystallization (mp 165–166°C analogs in ) or column chromatography with silica gel and ethyl acetate/hexane mixtures .

- Table 1 : Synthetic Conditions for Imidazole Aldehydes

| Step | Reagents/Catalysts | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Condensation | Dimethylamine, K₂CO₃ | DMF | 100 | 60–70 | |

| Oxidation | MnO₂ | CH₂Cl₂ | 25 | 85 |

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Identify aldehyde protons (δ 9.8–10.2 ppm) and dimethylamino groups (δ 2.2–2.5 ppm). Compare with analogs in .

- FT-IR : Confirm C=O stretch (~1700 cm⁻¹) and N-H stretches (~3200 cm⁻¹) .

- Chromatography : HPLC with C18 columns (MeCN/H₂O mobile phase) to assess purity (>95%) .

Q. What are the stability profiles of this compound under varying storage conditions?

- Methodological Answer :

- Thermal Stability : Decomposition observed >150°C (analog data from ). Store at -20°C in amber vials .

- Light Sensitivity : Susceptible to photodegradation; use inert atmospheres (N₂/Ar) for long-term storage .

Advanced Research Questions

Q. How can computational methods accelerate the design of derivatives or reaction optimization?

- Methodological Answer :

- Quantum Chemistry : Use DFT (e.g., Gaussian 16) to model reaction pathways, focusing on transition states of aldehyde formation .

- Machine Learning : Train models on imidazole reaction datasets (e.g., ICReDD’s workflow in ) to predict optimal solvent/catalyst pairs .

- Table 2 : Computational Tools for Reaction Design

| Tool | Application | Example Output |

|---|---|---|

| Gaussian 16 | Transition state analysis | Activation energy for oxidation step |

| ICReDD Platform | Reaction condition screening | Solvent polarity vs. yield correlation |

Q. What mechanistic insights explain contradictory reactivity data in literature for similar imidazole derivatives?

- Methodological Answer :

- Substituent Effects : Electron-donating groups (e.g., -N(CH₃)₂) may alter nucleophilic attack sites. Compare with carboxamide analogs in .

- Solvent Polarity : Polar solvents stabilize zwitterionic intermediates, as seen in ’s Ru-catalyzed oxidations .

- Validation : Replicate disputed experiments under controlled conditions (e.g., inert atmosphere) and cross-validate with LC-MS .

Q. How can researchers resolve discrepancies in biological activity data for structural analogs?

- Methodological Answer :

- SAR Studies : Systematically modify substituents (e.g., -CH₃ vs. -Cl in ) and test in vitro (e.g., kinase inhibition assays) .

- Meta-Analysis : Aggregate data from PubMed/Mesh entries (e.g., ’s "Decarbazine" studies) to identify trends in bioactivity .

Q. What advanced methodologies enable the application of this compound in drug discovery pipelines?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。